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Compound of Interest

Compound Name: Ocifisertib Fumarate

Cat. No.: B606612

An In-depth Analysis of the Efficacy, Experimental Protocols, and Signaling Pathways of the
PLK4 Inhibitor Ocifisertib Fumarate in Combination with Other Anticancer Agents.

Introduction

Ocifisertib Fumarate (CFI-400945), a first-in-class, orally bioavailable inhibitor of Polo-like
kinase 4 (PLK4), is a promising new agent in the landscape of targeted cancer therapy.[1][2]
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a
fundamental process in cell division.[2] Its overexpression in various cancers, including acute
myeloid leukemia (AML), is associated with poor prognosis, making it an attractive therapeutic
target.[3][4][5] Inhibition of PLK4 by Ocifisertib disrupts mitosis and induces apoptosis in cancer
cells.[2] This guide provides a comprehensive comparison of the efficacy of Ocifisertib
Fumarate as a monotherapy and in combination with other drugs, with a focus on its
development for hematological malignancies.

Efficacy of Ocifisertib Fumarate: Monotherapy vs.
Combination Therapy

The primary clinical investigation of Ocifisertib is the Phase 1b/2 TWT-202 (NCT04730258)
study, evaluating its safety and efficacy as a single agent and in combination with the
hypomethylating agent azacitidine in patients with AML, myelodysplastic syndrome (MDS), or
chronic myelomonocytic leukemia (CMML).[4][6]
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Ocifisertib Fumarate Monotherapy

Preliminary results from the monotherapy arm of the TWT-202 trial, presented at the 2023
American Society of Hematology (ASH) Annual Meeting, have shown promising clinical activity,
particularly in heavily pre-treated AML patients.

Table 1: Efficacy of Ocifisertib Fumarate Monotherapy in Relapsed/Refractory AML (TWT-202
Study - Part 1)

. . 96 mg Dose Level (n=6 Patient Population
Efficacy Endpoint .
evaluable) Characteristics

_ All had prior venetoclax-based
Overall Response Rate (ORR)  50% (3 out of 6 patients) )
therapies

o ) ELN2022 adverse genetics,
Complete Remission with
) ) ) complex karyotype, TP53
incomplete hematologic 1 patient ) ] )
) mutation. Remained in
recovery (CRi) o
remission after 3 cycles.

One patient with ELN2022
adverse genetics, complex
cytogenetics, TP53 mutation,

] ) and 2 prior regimens. The
Morphologic Leukemia-Free

2 patients other with normal cytogenetics,
State (MLFS)

adverse genetics (RUNX1,
IDH2, SRSF2), and
relapsed/refractory disease

after 5 regimens.

Data cutoff: May 2, 2023.[3]

Ocifisertib Fumarate in Combination with Azacitidine

The combination of Ocifisertib with azacitidine is being explored based on the rationale that
targeting distinct but complementary pathways may lead to synergistic anti-leukemic effects.
While mature data from the combination arm of the TWT-202 study is not yet fully available,
early reports are encouraging.
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Preliminary Findings: Initial data has indicated that two patients with AML treated with
Ocifisertib (80 mg) in combination with azacitidine achieved a complete remission (CR) and
became eligible for allogeneic stem cell transplant. This early signal suggests a potential for
deeper responses with the combination therapy compared to monotherapy. However, it is
crucial to await more comprehensive data from a larger patient cohort to draw definitive
conclusions.

Experimental Protocols
TWT-202 (NCT04730258) Clinical Trial Protocol

Title: A Phase 1b/2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety,
Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of CFI-400945 as a
Single Agent or in Combination with Azacitidine in Patients with Acute Myeloid Leukemia,
Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia.[4][6]

Study Design: The study employs a 3+3 dose-escalation design in the initial phase, followed by
a Simon 2-stage expansion phase.[5]

o Part 1 (Monotherapy): Patients with relapsed and/or refractory AML, MDS, or CMML after at
least one prior therapy receive Ocifisertib Fumarate orally.[5]

o Part 2 (Combination Therapy): Patients with relapsed and/or refractory AML, or untreated
MDS or CMML receive Ocifisertib Fumarate in combination with azacitidine.[5]

Key Inclusion Criteria:
e Age > 18 years.
e Confirmed diagnosis of AML, MDS, or CMML.

e For Part 1, relapsed or refractory disease after at least one prior therapy. For Part 2, specific
eligibility criteria apply for AML, MDS, and CMML patients, including treatment-naive
individuals ineligible for intensive therapy.[5]

ECOG performance status of 0-2.

Key Exclusion Criteria:
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 Active central nervous system (CNS) leukemia.

 Significant comorbidities that would interfere with the study.

Treatment Regimen:

» Ocifisertib Fumarate (Monotherapy): Administered orally on a 21-days-on/7-days-off
schedule, with daily doses ranging from 32 mg to 96 mg. A 28-days-on/0-days-off schedule
was also explored.[5]

o Ocifisertib Fumarate and Azacitidine (Combination): Dosing schedules and dose levels for
the combination are being evaluated in Part 2 of the study.

Primary Outcome Measures:

 Incidence and severity of treatment-emergent adverse events.

» Maximum Tolerated Dose (MTD) of Ocifisertib Fumarate as a single agent and in
combination with azacitidine.

e Recommended Phase 2 Dose (RP2D).

Secondary Outcome Measures:

Overall Response Rate (ORR).

Complete Remission (CR) rate.

Duration of Response (DOR).

Overall Survival (OS).

Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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